

"pharmacodynamics of 5-(2-Aminopropyl)indole"

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An In-Depth Technical Guide to the Pharmacodynamics of **5-(2-Aminopropyl)indole** (5-IT)

Introduction

5-(2-Aminopropyl)indole, commonly known as 5-IT (or 5-API), is a psychoactive substance belonging to the indole and amphetamine chemical classes.[1] First synthesized by Albert Hofmann in 1962, it has emerged as a designer drug, sold online since 2011.[1] Structurally, it is a positional isomer of the tryptamine α -methyltryptamine (α MT), but its indole ring is substituted at the 5-position rather than the 3-position, making it chemically closer to phenethylamine derivatives like 5-APB.[1] This structural difference is reflected in its primarily stimulant effects, rather than psychedelic ones.[1] 5-IT has been associated with numerous fatal and non-fatal intoxications, highlighting the need for a thorough understanding of its pharmacological properties.[2][3]

This guide provides a detailed overview of the pharmacodynamics of 5-IT, focusing on its interactions with monoamine systems. It is intended for researchers, scientists, and drug development professionals.

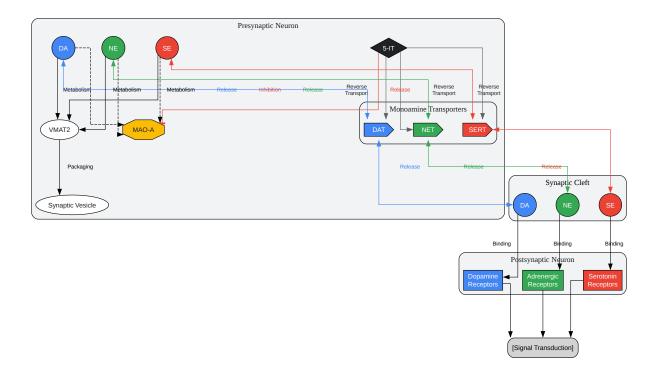
Primary Mechanism of Action: Monoamine Release

The principal mechanism of action for 5-IT is the induction of monoamine release. It functions as a potent serotonin-norepinephrine-dopamine releasing agent (SNDRA), also known as a triple releasing agent (TRA).[1][4][5] This action is achieved by interacting with the respective monoamine transporters—SERT (serotonin), NET (norepinephrine), and DAT (dopamine)—



causing them to reverse their direction of transport. Instead of reuptaking neurotransmitters from the synaptic cleft back into the presynaptic neuron, the transporters efflux them into the synapse, significantly increasing their extracellular concentrations.[6][7]

In vitro studies using rat brain synaptosomes have demonstrated that 5-IT is a potent substrate for all three transporters.[2][8] It displays a greater potency for release at DAT and NET compared to SERT.[2][9] This profile is distinct from a compound like MDMA, which has more balanced releasing properties.[2] The potent monoamine-releasing actions of 5-IT are central to its stimulant effects.[2][8]



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Caption: 5-IT's dual mechanism: monoamine release and MAO-A inhibition.

Secondary Mechanism: MAO-A Inhibition

In addition to its function as a releasing agent, 5-IT is also a selective, competitive, and reversible inhibitor of monoamine oxidase A (MAO-A).[3] MAO-A is a key enzyme responsible for the degradation of monoamine neurotransmitters within the presynaptic neuron.[10] By



inhibiting this enzyme, 5-IT prevents the breakdown of serotonin, norepinephrine, and dopamine, further increasing their cytosolic concentrations and availability for transport into the synaptic cleft.[3][8] This dual action—promoting release while simultaneously preventing degradation—can lead to a potent and potentially dangerous potentiation of monoaminergic effects.[2][3]

Quantitative Pharmacodynamic Data

The following tables summarize the in vitro functional potencies of 5-IT at monoamine transporters and its inhibitory activity at MAO-A.

Table 1: Monoamine Transporter Release Potency

Transporter	EC ₅₀ (nM)	Reference
Dopamine (DAT)	12.9	[1]
Norepinephrine (NET)	13.3	[1]
Serotonin (SERT)	104.8	[1]

EC₅₀ (Half-maximal effective concentration) values represent the concentration of 5-IT required to elicit 50% of the maximal release of the respective neurotransmitter.

Table 2: Monoamine Oxidase A (MAO-A) Inhibition

Parameter	Value (µM)	Reference
IC ₅₀	1.6	[3]
Ki	0.25	[3]

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of 5-IT required to inhibit 50% of MAO-A activity. K_i (Inhibition constant) reflects the binding affinity of the inhibitor to the enzyme.[3] Note: 5-IT showed no significant inhibition of MAO-B.[3]

Experimental Protocols



Protocol 1: Monoamine Transporter Release Assay (Rat Brain Synaptosomes)

This protocol is based on methodologies used to determine the monoamine-releasing properties of substances like 5-IT.[2][8][11]

- Synaptosome Preparation:
 - Whole rat brains are rapidly dissected and homogenized in ice-cold sucrose buffer (e.g., 0.32 M sucrose).
 - The homogenate is centrifuged at a low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.
 - The resulting supernatant is then centrifuged at a higher speed (e.g., 20,000 x g for 20 minutes) to pellet the synaptosomes.
 - The synaptosome pellet is resuspended in a physiological buffer (e.g., Krebs-bicarbonate buffer) and protein concentration is determined.[12]
- Neurotransmitter Loading:
 - Synaptosomes are pre-incubated with a radiolabeled monoamine ([³H]DA, [³H]NE, or [³H]5-HT) at a low concentration (e.g., 5-10 nM) for a set period (e.g., 15-30 minutes) at 37°C to allow for uptake into the presynaptic terminals.
- Release Assay:
 - The loaded synaptosomes are transferred to a superfusion system or a multi-well plate.
 - They are washed with buffer to remove excess extracellular radiolabel.
 - Varying concentrations of 5-IT (or a control compound) are added to the synaptosomes and incubated for a short period (e.g., 10-30 minutes) at 37°C.
 - The incubation is terminated by rapid filtration through glass fiber filters, separating the synaptosomes from the buffer containing the released radiolabel.[13]



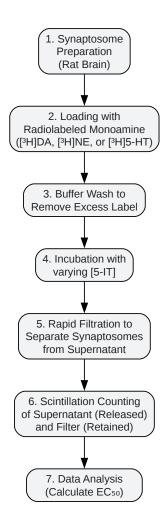




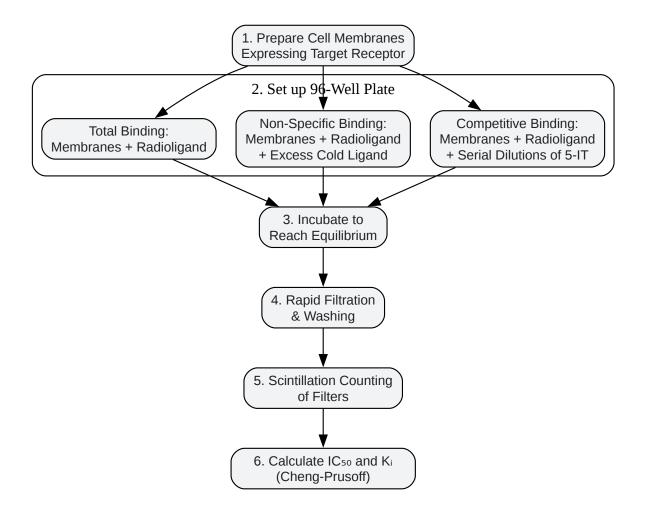
· Quantification and Analysis:

- The radioactivity retained on the filters (representing the amount of neurotransmitter not released) and in the filtrate (representing the released neurotransmitter) is measured using liquid scintillation counting.
- Data are expressed as a percentage of release relative to a known releasing agent (e.g., amphetamine or MDMA).
- EC₅₀ values are calculated by fitting the concentration-response data to a sigmoidal curve using non-linear regression analysis.









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